molecular formula C10H12N2O2 B11903542 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate

5,6,7,8-Tetrahydroquinoxalin-5-yl acetate

Cat. No.: B11903542
M. Wt: 192.21 g/mol
InChI Key: HYKPFBYEDFSADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinoxalin-5-yl acetate: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydroquinoxaline. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various tetrahydroquinoxaline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate, quinoxaline, is a bicyclic compound with a benzene ring fused to a pyrazine ring.

    5,6,7,8-Tetrahydroquinoxaline: A reduced form of quinoxaline, lacking the acetate group.

    Quinoxaline Derivatives: Various derivatives of quinoxaline with different functional groups attached to the core structure.

Uniqueness: this compound is unique due to the presence of the acetate group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, or ability to interact with specific molecular targets .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoxalin-5-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)14-9-4-2-3-8-10(9)12-6-5-11-8/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPFBYEDFSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC2=NC=CN=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.